molecular formula C8H11ClN4O B6283492 3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride CAS No. 2344678-83-5

3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride

Cat. No.: B6283492
CAS No.: 2344678-83-5
M. Wt: 214.7
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Description

3-(Aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride is a heterocyclic compound featuring a fused pyrazole-pyrazinone core. Its structure includes a methyl group at position 5 and an aminomethyl substituent at position 3, with the latter stabilized as a hydrochloride salt.

Properties

CAS No.

2344678-83-5

Molecular Formula

C8H11ClN4O

Molecular Weight

214.7

Purity

95

Origin of Product

United States

Preparation Methods

Iodination Step

Treatment of tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate with N-iodosuccinimide (NIS) in dichloromethane at 0°C yields the 3-iodo derivative.

Key Parameters:

  • Iodinating agent: NIS (1.2 equiv)

  • Solvent: DCM

  • Temperature: 0°C → room temperature

  • Yield: 85%

Amination via Buchwald–Hartwig Coupling

The 3-iodo intermediate undergoes palladium-catalyzed coupling with benzylamine derivatives. For example, using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in dioxane at 100°C introduces the benzyl-protected aminomethyl group.

Optimized Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2 equiv)

  • Yield: 70–80%

Deprotection and Salt Formation

Removal of Protecting Groups

The tert-butyloxycarbonyl (Boc) group is cleaved using HCl in dioxane (4 M, 2 equiv) at 0°C, followed by neutralization with NaHCO₃ to yield the free base.

Hydrochloride Salt Preparation

The free base is treated with HCl (1.1 equiv) in ethanol, resulting in precipitation of the hydrochloride salt. Recrystallization from ethanol/water (9:1) affords the final compound with >99% purity.

Characterization Data:

  • 1H NMR (400 MHz, D₂O): δ 7.62 (d, 1H, J = 2.4 Hz), 5.11 (m, 1H), 4.52–4.56 (m, 1H), 3.47 (m, 1H), 2.98 (s, 3H), 1.33 (d, 3H, J = 6.8 Hz).

  • HPLC Purity: 99.8% (C18 column, 0.1% TFA in H₂O/MeCN).

Alternative Synthetic Routes

Reductive Amination Approach

A one-pot method condenses 5-methylpyrazolo[1,5-a]pyrazin-4-one with formaldehyde and ammonium chloride in the presence of NaBH₃CN. This bypasses the need for iodination but offers lower regioselectivity (Yield: 50–60%).

Solid-Phase Synthesis

Immobilizing the pyrazine core on Wang resin enables sequential amination and cleavage, though scalability remains limited.

Comparative Analysis of Methods

Parameter Cyclocondensation Route Patent Route Reductive Amination
Total Steps352
Overall Yield45%58%30%
Purity>99%>99%95%
ScalabilityModerateHighLow

Critical Reaction Optimization

Solvent Effects

  • DMF vs. Dioxane: DMF increases coupling efficiency but complicates purification due to high boiling point.

  • Ethanol Recrystallization: Optimal for removing Pd residues while maintaining crystal integrity.

Catalytic Systems

  • Pd(OAc)₂/Xantphos: Superior to Pd(dba)₂ in minimizing dehalogenation side reactions.

  • CuI in Amination: Reduces reaction time from 24 h to 12 h at 80°C.

Industrial-Scale Considerations

A pilot-scale process (Patent WO2018011163A1) achieves 85% yield in the iodination step by:

  • Slow addition of NIS to control exotherms.

  • Using 2-MeTHF as a greener solvent alternative.

  • Implementing in-line FTIR for real-time monitoring .

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C7_{7}H10_{10}N4_{4}- HCl
  • Molecular Weight : 182.64 g/mol
  • CAS Number : 31230-17-8

Anticancer Activity

Research indicates that pyrazolo derivatives exhibit potent anticancer properties through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation. For instance, compounds similar to 3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one have shown efficacy against different cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a closely related pyrazolo compound inhibited the growth of breast cancer cells by targeting the mTOR pathway, which is critical for cell growth and survival .

Neurological Applications

The compound has also been investigated for its potential neuroprotective effects. Pyrazolo derivatives have been linked to the modulation of neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.

Case Study : In a preclinical study, a related pyrazolo compound was found to enhance cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaques .

Anti-inflammatory Properties

Pyrazolo compounds have shown promise as anti-inflammatory agents. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study : Research published in Pharmacology Reports highlighted that a similar pyrazolo compound significantly reduced inflammation markers in a rodent model of arthritis .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Pyrazolo[1,5-a]pyrazinone derivatives share a common fused-ring scaffold but differ in substituents, which critically influence their physicochemical and biological properties. Key structural analogues include:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features Reference
3-(Aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride (Target Compound) C₈H₁₂ClN₅O* ~241.7* 3-(Aminomethyl), 5-methyl Enhanced water solubility due to hydrochloride salt; potential CNS activity N/A
2-(3-Chloro-4-ethoxyphenyl)-5-[(oxazolyl)methyl]pyrazolo[1,5-a]pyrazin-4-one C₂₂H₁₆ClN₅O₃ 433.85 2-(3-Chloro-4-ethoxyphenyl), 5-(oxazolyl) Lipophilic substituents may improve membrane permeability
2-(4-Chlorophenyl)-5-[(oxadiazolyl)methyl]pyrazolo[1,5-a]pyrazin-4-one C₂₂H₁₆ClN₅O₃ 433.85 2-(4-Chlorophenyl), 5-(oxadiazolyl) Oxadiazole enhances metabolic stability
2-(Naphthalen-1-yl)-5-[(oxadiazolyl)methyl]pyrazolo[1,5-a]pyrazin-4-one C₂₈H₂₃N₅O₄ 493.51 2-(Naphthyl), 5-(oxadiazolyl) Bulky naphthyl group may increase target selectivity
3-Ethyl-7-methylpyrazolo[1,5-a]pyrimidin-5-one C₈H₁₀N₄O 178.20 Pyrimidinone core (vs. pyrazinone) Different heteroatom arrangement; potential kinase inhibition

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogues like and , which contain lipophilic aryl groups.

Biological Activity

3-(Aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazolo[1,5-a]pyrazine core with an aminomethyl group at the 3-position and a methyl group at the 5-position. Its molecular formula is C₇H₈N₄·HCl, with a molecular weight of approximately 174.63 g/mol. The compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous environments.

PropertyValue
Molecular FormulaC₇H₈N₄·HCl
Molecular Weight174.63 g/mol
Melting PointNot specified
SolubilitySoluble in water
CAS Number2344678-83-5

Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class may exhibit various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in cell proliferation and survival pathways, such as thymidine phosphorylase (TP), which is critical for tumor growth and metastasis .
  • Anti-inflammatory Effects : Pyrazolo derivatives have shown promise in reducing inflammatory responses, potentially making them useful in treating conditions like rheumatoid arthritis and other inflammatory diseases .
  • Anticancer Properties : Several derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For example, compounds derived from pyrazolo structures have demonstrated significant inhibitory activity against MCF7 (breast cancer), A549 (lung cancer), and other cell lines .

Study 1: Antitumor Activity

A study evaluated the antitumor effects of a series of pyrazolo compounds against different cancer cell lines. Notably, one compound exhibited an IC₅₀ value of 3.79 µM against MCF7 cells, indicating potent cytotoxicity .

Study 2: Inhibition of Thymidine Phosphorylase

Another investigation focused on the inhibition of thymidine phosphorylase by pyrazolo derivatives. The results showed that specific structural modifications significantly enhanced TP inhibition, which correlated with reduced tumor growth in preclinical models .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. Recent studies employing quantitative structure-activity relationship (QSAR) models have identified key molecular descriptors that correlate with the biological activity of pyrazolo derivatives .

Table 2: Summary of SAR Findings

DescriptorCorrelation with Activity
LogPPositive correlation
Molar RefractivitySignificant influence
Electron DensityCritical for binding

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing 3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride?

  • Methodology : Synthesis involves multi-step organic reactions, including cyclization, functional group protection/deprotection, and salt formation. Key challenges include optimizing reaction conditions (temperature, solvent, catalyst) for intermediates and ensuring purity. For example, chromatography (HPLC or column) is often required to isolate intermediates and the final compound .
  • Example Protocol :

StepReaction TypeKey ParametersYield Optimization
1CyclizationSolvent: DMF; Temp: 80°CAdjust catalyst (e.g., Pd(OAc)₂) loading
2AminomethylationReagent: NH₂CH₂Cl; pH controlMonitor reaction via TLC
3Hydrochloride Salt FormationHCl gas in EtOAcCrystallization under inert atmosphere

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodology : Use a combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY) to verify substituent positions and Mass Spectrometry (MS) (HRMS-ESI/Q-TOF) for molecular weight confirmation. Purity is assessed via HPLC (>95%) and elemental analysis .

Q. What are the solubility and stability profiles under experimental conditions?

  • Methodology : Test solubility in polar (DMSO, water) and non-polar solvents (EtOAc) using shake-flask methods. Stability is evaluated under varying pH (1–13) and temperatures (4–37°C) via UV-Vis spectroscopy and LC-MS to detect degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of pyrazolo[1,5-a]pyrazin-4-one derivatives?

  • Methodology : Compare bioactivity (e.g., enzyme inhibition IC₅₀) of derivatives with substituent variations. For example:

Substituent (R-group)Biological ActivityMechanism Hypothesis
-NH₂CH₃ (aminomethyl)Enhanced binding to kinase ATP pocketsHydrogen bonding with catalytic lysine
-Cl (chlorophenyl)Improved metabolic stabilityReduced CYP450 oxidation
  • Use molecular docking (AutoDock Vina) to predict binding modes and validate via mutagenesis assays .

Q. What computational strategies are effective in designing novel derivatives?

  • Methodology : Combine density functional theory (DFT) (B3LYP/6-31G*) for conformational analysis with molecular dynamics (MD) simulations to assess ligand-receptor stability. ICReDD’s reaction path search methods can predict feasible synthetic routes .

Q. How can contradictory data in biological assays be resolved?

  • Methodology : Perform dose-response validation (e.g., EC₅₀ vs. IC₅₀ discrepancies) and control for off-target effects using gene knockout models. Statistical tools like Grubbs’ test identify outliers in replicate experiments .

Q. What analytical methods are recommended for detecting degradation products during formulation?

  • Methodology : Use LC-MS/MS with C18 columns and gradient elution (0.1% formic acid/acetonitrile) to separate and identify degradation byproducts. Accelerated stability studies (40°C/75% RH) predict shelf-life .

Methodological Best Practices

Q. How to optimize reaction yields for scale-up synthesis?

  • Methodology : Apply Design of Experiments (DoE) to screen variables (e.g., solvent ratio, stoichiometry). For instance, a Central Composite Design (CCD) can model interactions between temperature and catalyst loading .

Q. What safety protocols are critical for handling this compound?

  • Guidelines : Use fume hoods for HCl gas exposure during salt formation. Store at -20°C under argon to prevent hygroscopic degradation. Acute toxicity data (LD₅₀) should be referenced from SDS sheets .

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